molecular formula C20H26ClNO5 B564566 N,N-Didesmethyl Trimebutine Hydrochloride CAS No. 84333-60-8

N,N-Didesmethyl Trimebutine Hydrochloride

Cat. No.: B564566
CAS No.: 84333-60-8
M. Wt: 395.88
InChI Key: NOKRVDGVOIZAKJ-UHFFFAOYSA-N
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Description

N,N-Didesmethyl Trimebutine Hydrochloride is a derivative of Trimebutine, a spasmolytic agent used primarily for the treatment of irritable bowel syndrome (IBS) and other gastrointestinal disorders. This compound is known for its ability to regulate intestinal motility and alleviate abdominal pain through its antimuscarinic and weak mu-opioid agonist effects .

Mechanism of Action

Target of Action

N,N-Didesmethyl Trimebutine Hydrochloride primarily targets the mu opioid receptors in the body . These receptors play a crucial role in regulating intestinal and colonic motility and relieving abdominal pain .

Mode of Action

The compound interacts with its targets by binding to the mu opioid receptors with more selectivity compared to delta or kappa opioid receptors . It binds with lower affinity than their natural ligands . Its metabolites, such as N-monodesmethyl-trimebutine or nor-trimebutine, also bind to opioid receptors on brain membranes and myenteric synaptosomes .

Biochemical Pathways

The binding of this compound to the mu opioid receptors affects the biochemical pathways associated with intestinal and colonic motility and abdominal pain relief . The downstream effects of these pathways contribute to the symptomatic treatment of irritable bowel syndrome (IBS) and treatment of postoperative paralytic ileus following abdominal surgery .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its deuterium substitution . Deuteration has been shown to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of intestinal and colonic motility and the relief of abdominal pain . This is achieved through its interaction with mu opioid receptors and the subsequent effects on related biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . .

Chemical Reactions Analysis

Types of Reactions: N,N-Didesmethyl Trimebutine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5.ClH/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3;/h6-12H,5,13,21H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKRVDGVOIZAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724577
Record name 2-Amino-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84333-60-8
Record name 2-Amino-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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